molecular formula C10H10N2O2 B15241058 2-(Pyrimidine-2-carbonyl)cyclopentan-1-one

2-(Pyrimidine-2-carbonyl)cyclopentan-1-one

Cat. No.: B15241058
M. Wt: 190.20 g/mol
InChI Key: YDYYGCNEGOLQIG-UHFFFAOYSA-N
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Description

2-(Pyrimidine-2-carbonyl)cyclopentan-1-one is a heterocyclic compound that contains both a pyrimidine ring and a cyclopentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidine-2-carbonyl)cyclopentan-1-one can be achieved through various methods. One common approach involves the reaction of pyrimidine-2-carboxylic acid with cyclopentanone under acidic or basic conditions. The reaction typically requires a catalyst such as zinc chloride or a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidine-2-carbonyl)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, alcohols, and other functionalized compounds that retain the core structure of this compound .

Scientific Research Applications

2-(Pyrimidine-2-carbonyl)cyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrimidine-2-carbonyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidine-2-carbonyl)cyclopentan-1-one is unique due to the combination of the pyrimidine ring and cyclopentanone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(pyrimidine-2-carbonyl)cyclopentan-1-one

InChI

InChI=1S/C10H10N2O2/c13-8-4-1-3-7(8)9(14)10-11-5-2-6-12-10/h2,5-7H,1,3-4H2

InChI Key

YDYYGCNEGOLQIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(=O)C2=NC=CC=N2

Origin of Product

United States

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